2-((Heptan-2-yloxy)carbonyl)benzoate
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Overview
Description
2-((Heptan-2-yloxy)carbonyl)benzoate is an organic compound that belongs to the class of phthalic acid monoesters. It is formed by the formal condensation of one of the carboxy groups of phthalic acid with the hydroxy group of 2-heptanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Heptan-2-yloxy)carbonyl)benzoate typically involves the esterification of phthalic acid with 2-heptanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where phthalic acid and 2-heptanol are fed into a reactor along with the acid catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-((Heptan-2-yloxy)carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-((Heptan-2-yloxy)carbonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of plasticizers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((Heptan-2-yloxy)carbonyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-((Pentan-2-yloxy)carbonyl)benzoic acid: Similar structure but with a pentyl group instead of a heptyl group.
Mono-2-heptyl phthalate: Another phthalic acid monoester with similar properties.
Uniqueness
2-((Heptan-2-yloxy)carbonyl)benzoate is unique due to its specific heptyl group, which can influence its physical and chemical properties, such as solubility and reactivity, compared to other similar compounds .
Properties
Molecular Formula |
C15H19O4- |
---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
2-heptan-2-yloxycarbonylbenzoate |
InChI |
InChI=1S/C15H20O4/c1-3-4-5-8-11(2)19-15(18)13-10-7-6-9-12(13)14(16)17/h6-7,9-11H,3-5,8H2,1-2H3,(H,16,17)/p-1 |
InChI Key |
NTIWNFLUZQSLDR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
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